molecular formula C21H17N3OS B11517562 (2E)-6,7-dimethyl-2-[(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-6,7-dimethyl-2-[(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11517562
M. Wt: 359.4 g/mol
InChI Key: GQHURWIIXKWPDE-VXLYETTFSA-N
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Description

6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that features a unique structure combining indole, thiazole, and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-1H-indole-3-carbaldehyde with a thiazole derivative under acidic or basic conditions to form the intermediate. This intermediate is then cyclized with a benzimidazole derivative to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-dimethyl-2-[(E)-1-(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to its combination of indole, thiazole, and benzimidazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

(2E)-6,7-dimethyl-2-[(1-methylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H17N3OS/c1-12-8-16-18(9-13(12)2)24-20(25)19(26-21(24)22-16)10-14-11-23(3)17-7-5-4-6-15(14)17/h4-11H,1-3H3/b19-10+

InChI Key

GQHURWIIXKWPDE-VXLYETTFSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/SC3=N2

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)C)SC3=N2

Origin of Product

United States

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